N-(quinolin-8-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(quinolin-8-yl)naphthalene-2-sulfonamide: is a chemical compound that features a sulfonamide group linked to a quinoline and naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave Irradiation Method: One common method involves the reaction of 8-aminoquinoline with 2-naphthalenesulfonyl chloride in the presence of pyridine under microwave irradiation at 130°C for a short duration.
Triethylamine Method: Another method involves the reaction of 8-aminoquinoline with 2-naphthalenesulfonyl chloride in the presence of triethylamine in dichloromethane at temperatures ranging from 0 to 20°C.
Industrial Production Methods: While specific industrial production methods for N-(quinolin-8-yl)naphthalene-2-sulfonamide are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the sulfonamide group.
Oxidation and Reduction: The quinoline and naphthalene moieties can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline or naphthalene derivatives.
Scientific Research Applications
Chemistry: N-(quinolin-8-yl)naphthalene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology and Medicine: This compound has shown potential as an anticancer agent due to its ability to inhibit the NF-κB pathway . It is also being explored for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the NF-κB pathway, which plays a crucial role in cell proliferation and survival . The compound binds to specific sites on the target molecules, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- N-(quinolin-8-yl)benzenesulfonamide
- N-(quinolin-8-yl)pyridine-3-sulfonamide
Comparison: N-(quinolin-8-yl)naphthalene-2-sulfonamide is unique due to the presence of both quinoline and naphthalene moieties, which confer distinct chemical and biological properties. Compared to N-(quinolin-8-yl)benzenesulfonamide, the naphthalene derivative may exhibit enhanced stability and different electronic properties. Similarly, the pyridine-3-sulfonamide derivative may have different binding affinities and biological activities due to the presence of the pyridine ring.
Properties
IUPAC Name |
N-quinolin-8-ylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23,17-11-10-14-5-1-2-6-16(14)13-17)21-18-9-3-7-15-8-4-12-20-19(15)18/h1-13,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMYJGUAOTQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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